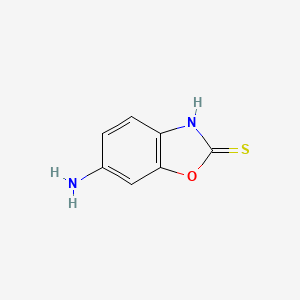

6-Amino-benzooxazole-2-thiol

Übersicht

Beschreibung

6-Amino-benzooxazole-2-thiol is a heterocyclic compound with the molecular formula C7H6N2OS It is a derivative of benzoxazole, which is a bicyclic compound consisting of a benzene ring fused to an oxazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-benzooxazole-2-thiol typically involves the reaction of 2-aminophenol with various reagents. One common method is the condensation reaction of 2-aminophenol with aromatic aldehydes in the presence of catalysts such as titanium tetraisopropoxide (TTIP) and mesoporous titania–alumina mixed oxide (MTAMO) at elevated temperatures . Another approach involves the use of 6-nitro-benzooxazole-2-thiol as a precursor, which is then reduced to form the desired compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 6-Amino-benzooxazole-2-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The nitro group in the precursor can be reduced to form the amino group.

Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

Reduction: Catalytic hydrogenation or chemical reducing agents like sodium borohydride (NaBH4).

Substitution: Various electrophiles under basic or acidic conditions.

Major Products:

Oxidation: Disulfides, sulfonic acids.

Reduction: Amino derivatives.

Substitution: Substituted benzoxazole derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

6-Amino-benzooxazole-2-thiol has the molecular formula and features a benzoxazole ring fused with an amino and thiol group. The presence of these functional groups enables diverse chemical reactions, such as oxidation, reduction, and nucleophilic substitution, which are crucial for its applications in synthesis and biological activity.

Scientific Research Applications

1. Medicinal Chemistry

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various pathogens. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria as well as fungi .

- Anticancer Properties : The compound has been explored for its potential in cancer therapy. It interacts with specific molecular targets involved in tumor growth, showing promise in inhibiting cancer cell proliferation in vitro .

- Anti-inflammatory Effects : Investigations into the anti-inflammatory properties of this compound suggest that it may modulate inflammatory pathways, contributing to its therapeutic potential .

2. Biological Research

- Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes such as PI3Kγ, which is crucial in cancer signaling pathways. This inhibition can lead to reduced tumor growth and metastasis .

- Ligand Development : It serves as a building block for synthesizing novel ligands targeting viral RNA structures, particularly in the context of hepatitis C virus research .

3. Material Science

- Fluorescent Probes : Due to its photophysical properties, this compound is utilized in developing fluorescent probes for biological imaging. Its stability under photonic excitation makes it suitable for various optical applications .

Data Table: Biological Activities of this compound

| Activity Type | Target Organism/Enzyme | IC50/EC50 Values | Reference |

|---|---|---|---|

| Antimicrobial | E. coli | 25 µM | |

| Anticancer | MCF-7 (breast cancer) | 100 µM | |

| Enzyme Inhibition | PI3Kγ | 47 µM | |

| Fluorescent Imaging | Various cellular models | N/A |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by Balasubrahmanian et al. assessed the antimicrobial activity of synthesized derivatives of benzoxazoles, including this compound. The minimum inhibitory concentration (MIC) was evaluated against several microbial strains, demonstrating significant antibacterial activity compared to standard drugs like ofloxacin .

Case Study 2: Cancer Therapeutics

In a recent investigation into anticancer agents, researchers synthesized various derivatives of this compound and tested their effects on lung cancer cell lines (A549). The results indicated that certain derivatives exhibited potent antiproliferative effects, suggesting potential for further development as anticancer drugs .

Wirkmechanismus

The mechanism of action of 6-Amino-benzooxazole-2-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins, affecting their function. The amino group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity. The benzoxazole ring system can engage in π-π stacking interactions with aromatic residues in proteins, further modulating its effects .

Vergleich Mit ähnlichen Verbindungen

Benzoxazole: The parent compound, lacking the amino and thiol groups.

2-Aminobenzothiazole: Similar structure but with a sulfur atom in the oxazole ring.

6-Nitro-benzooxazole-2-thiol: A precursor in the synthesis of 6-Amino-benzooxazole-2-thiol.

Uniqueness: this compound is unique due to the presence of both amino and thiol groups, which confer distinct chemical reactivity and biological activity. These functional groups allow for a wide range of chemical modifications and interactions, making it a versatile compound in various research applications .

Biologische Aktivität

6-Amino-benzooxazole-2-thiol (CHNOS) is a heterocyclic compound that has garnered attention for its diverse biological activities. As a derivative of benzoxazole, it features both amino and thiol functional groups, which contribute to its reactivity and interaction with biological systems. This article explores the compound's biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by research findings and case studies.

The unique structure of this compound allows it to engage in various chemical reactions:

- Oxidation : The thiol group can be oxidized to form disulfides or sulfonic acids.

- Reduction : The compound can undergo reduction reactions, enhancing its biological activity.

- Substitution : Both the amino and thiol groups can participate in nucleophilic substitution reactions, allowing for the synthesis of various derivatives.

The mechanism of action primarily involves the formation of covalent bonds with proteins through the thiol group, altering their function. Additionally, the amino group can engage in hydrogen bonding, while the benzoxazole ring may participate in π-π stacking interactions with aromatic residues in proteins, further modulating its effects .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism likely involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties by inducing apoptosis in cancer cells. It has been tested against several cancer cell lines, including breast and lung cancer cells. The compound appears to activate caspase pathways, leading to programmed cell death .

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast) | 15 |

| A549 (lung) | 20 |

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory activity. In animal models, it has been shown to reduce inflammatory markers such as TNF-α and IL-6. This suggests potential therapeutic applications in treating inflammatory diseases .

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the antibacterial effects of this compound against resistant strains of bacteria. Results indicated a notable reduction in bacterial viability at sub-MIC levels, suggesting a potential role as an adjunct therapy in antibiotic-resistant infections .

- Cancer Research : In a study published by Cancer Research, researchers investigated the effects of this compound on tumor growth in xenograft models. The compound significantly inhibited tumor growth compared to control groups, demonstrating its potential as an anticancer agent.

- Inflammation Model : A recent publication highlighted the use of this compound in a murine model of arthritis. Treatment with this compound resulted in decreased joint swelling and pain scores compared to untreated controls, indicating its therapeutic potential in inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-amino-benzooxazole-2-thiol, and what reaction conditions are critical for yield optimization?

- Methodological Answer : The compound is synthesized via thermal cyclization of 2-aminophenol and thiourea at 200°C for 2 hours, producing benzoxazole-2-thiol as an intermediate. Reaction conditions such as temperature control and stoichiometric ratios are critical to avoid side products. Post-synthesis purification typically involves recrystallization or column chromatography, though specific protocols depend on downstream applications .

Q. Which basic analytical techniques are employed to confirm purity and structural integrity?

- Methodological Answer : Thin-layer chromatography (TLC) with a mobile phase of ethyl acetate:methanol:water (10:1:1) and melting point determination are standard for initial purity checks. These methods are cost-effective and rapid for batch screening .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Use personal protective equipment (PPE), including gloves and goggles. Store in dark, inert atmospheres at room temperature to prevent degradation. Avoid inhalation and skin contact, as indicated by hazard codes H302 (harmful if swallowed) and H315/H319 (skin/eye irritation) .

Q. How do storage conditions impact its chemical stability?

- Methodological Answer : Prolonged exposure to light, moisture, or oxygen can lead to decomposition. Stability is maintained by storing under nitrogen or argon in amber glass vials. Regular monitoring via TLC or HPLC is recommended for long-term studies .

Advanced Research Questions

Q. What advanced spectroscopic and computational methods elucidate the compound’s electronic and structural properties?

- Methodological Answer : ¹H-NMR spectroscopy confirms substitution patterns, while mass spectrometry (HRMS) validates molecular weight. Computational tools like DFT calculations model electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .

Q. How can structure-activity relationship (SAR) studies be designed to enhance biological efficacy?

- Methodological Answer : Introduce substituents at the 6-amino or 2-thiol positions (e.g., halogens, alkyl groups) and evaluate bioactivity in assays such as antimicrobial (agar diffusion) or anticancer (MTT assay). Derivatives in prior studies showed moderate analgesic and anti-inflammatory activity in murine models .

Q. What methodologies resolve contradictions in reported biological activity data?

- Methodological Answer : Cross-validate results using standardized assays (e.g., fixed IC₅₀ protocols) and control for batch-to-batch purity variations via HPLC. Replicate studies under inert conditions to rule out degradation artifacts .

Q. How can solubility and bioavailability be improved for in vivo applications?

- Methodological Answer : Formulate as prodrugs (e.g., ester derivatives) or use nanoencapsulation. Co-solvents like DMSO-water mixtures (≤5% v/v) enhance solubility without cytotoxicity. Pharmacokinetic profiling in rodent models assesses bioavailability improvements .

Q. What strategies identify degradation products under oxidative or photolytic stress?

- Methodological Answer : Accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) coupled with LC-MS/MS detects degradation pathways. Antiradical additives (e.g., hindered phenols) mitigate oxidation, as demonstrated in polymer stabilization studies .

Eigenschaften

IUPAC Name |

6-amino-3H-1,3-benzoxazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2OS/c8-4-1-2-5-6(3-4)10-7(11)9-5/h1-3H,8H2,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SARIJQZTDPNQMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)OC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80545363 | |

| Record name | 6-Amino-1,3-benzoxazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80545363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4694-92-2 | |

| Record name | 6-Amino-2(3H)-benzoxazolethione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4694-92-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Amino-1,3-benzoxazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80545363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-amino-1,3-benzoxazole-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.